cis-2-Nonene

Description

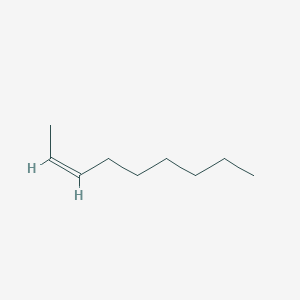

Structure

2D Structure

Properties

IUPAC Name |

(Z)-non-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQZTQZQSBHBY-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025641 | |

| Record name | (2Z)-2-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6434-77-1 | |

| Record name | 2-Nonene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006434771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-2-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonene, (2Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UME13MDO8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The process follows syn addition of hydrogen across the triple bond, preserving the cis geometry. Lindlar’s catalyst (Pd/BaSO₄ with quinoline) is the most effective system, achieving yields exceeding 85% under mild conditions (1–3 atm H₂, 25–50°C). Alternative catalysts, such as nickel boride (NiB₂), exhibit lower selectivity due to competing side reactions.

Table 1: Comparison of Catalysts for 2-Nonyne Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | This compound Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Lindlar’s Pd | 25–50 | 1–3 | 85–92 | >95 |

| NiB₂ | 50–80 | 3–5 | 60–75 | 70–80 |

| Pt/C | 30–60 | 2–4 | 78–85 | 85–90 |

Key advantages of Lindlar’s system include minimized alkane byproduct formation (<5%) and compatibility with solvent-free conditions.

Isomerization of Trans-2-Nonene

Thermal or acid-catalyzed isomerization enables the conversion of trans-2-nonene to its cis isomer. Sulfuric acid (5–10 wt%) at 80–120°C induces double-bond migration and stereochemical inversion, though yields are moderate (50–65%) due to equilibrium limitations. Recent advances employ zeolite-based solid acids (e.g., H-ZSM-5), which enhance selectivity to 75–80% by restricting undesired oligomerization.

Dehydrohalogenation of 2-Halononanes

Elimination of hydrogen halide from 2-halononanes (e.g., 2-bromononane) using strong bases like potassium tert-butoxide (t-BuOK) generates this compound via an E2 mechanism. Stereochemical control is challenging, but polar aprotic solvents (e.g., DMSO) favor the cis isomer through stabilization of the transition state.

Table 2: Base and Solvent Effects on Dehydrohalogenation

| Base | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| t-BuOK | DMSO | 80 | 3:1 | 70 |

| NaOH | Ethanol | 100 | 1:1 | 45 |

| LDA | THF | -30 | 4:1 | 65 |

Notably, lithium diisopropylamide (LDA) at low temperatures improves cis selectivity to 4:1, albeit with higher costs.

Cross-Coupling of Organolithium Reagents

A modern approach involves nickel-catalyzed cross-coupling of alkenyllithium reagents with alkyl halides. For example, vinyl lithium and heptyl bromide react in the presence of NiCl₂(dppe) to form this compound with 80–88% yield. This method avoids stoichiometric metal waste and permits modular synthesis of substituted alkenes.

Industrial-Scale Production via Catalytic Cracking

In petroleum refining, this compound is obtained as a byproduct of naphtha cracking at 600–800°C using ZSM-5 catalysts. While cost-effective, the mixture requires rigorous fractional distillation to isolate the cis isomer (purity >90%) . Recent patents highlight fluidized-bed reactors with improved heat transfer to minimize thermal degradation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Nonene can undergo oxidation reactions to form epoxides, alcohols, or ketones. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Hydrogenation: This compound can be hydrogenated to form nonane using hydrogen gas in the presence of a palladium or platinum catalyst.

Halogenation: this compound reacts with halogens such as chlorine or bromine to form dihalogenated products.

Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide to this compound results in the formation of haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

Hydrogenation: Hydrogen gas with palladium or platinum catalyst at elevated temperatures and pressures.

Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.

Major Products:

Oxidation: Epoxides, alcohols, ketones.

Hydrogenation: Nonane.

Halogenation: Dihalogenated nonenes.

Hydrohalogenation: Haloalkanes.

Scientific Research Applications

Overview

Cis-2-Nonene is an organic compound classified as an alkene, characterized by its molecular formula and a double bond between the second and third carbon atoms. Its unique structure influences its physical and chemical properties, making it valuable in various scientific and industrial applications.

Organic Synthesis

This compound serves as a key building block in organic synthesis, particularly in the production of more complex molecules. Its double bond allows for various reactions, including:

- Hydroboration-Oxidation : This reaction can convert this compound into alcohols, which are essential intermediates in pharmaceuticals and agrochemicals.

- Epoxidation : this compound can be transformed into epoxides using peracids, which are useful in the synthesis of various fine chemicals and polymers .

Polymer Production

This compound is utilized in the manufacture of polymers, particularly in the production of polyolefins. Its incorporation into polymer chains enhances properties such as flexibility and chemical resistance. This application is critical in producing materials for packaging, automotive parts, and consumer goods.

Chemical Intermediates

In the chemical industry, this compound acts as an intermediate for synthesizing various compounds, including:

- Surfactants : Used in detergents and emulsifiers.

- Lubricants : Its derivatives are employed in formulating high-performance lubricants for machinery .

Research in Catalysis

This compound has been studied extensively in catalytic reactions due to its reactivity as an alkene. Research indicates its effectiveness in:

- Diels-Alder Reactions : Serving as a diene component to synthesize cyclic compounds.

- Metathesis Reactions : Involving catalysts that facilitate the exchange of alkyl groups between alkenes, leading to new olefins .

Case Study 1: Synthesis of Fine Chemicals

A study published on the use of this compound highlighted its role in synthesizing aromatic aldehydes through novel catalytic methods. The research demonstrated that using diazonium salts with this compound could yield significant quantities of desired products with high selectivity .

Case Study 2: Epoxidation Catalysis

Research conducted on the epoxidation of internal alkenes, including this compound, showed that it reacts efficiently under mild conditions with high yields of epoxide products. This process is crucial for developing environmentally friendly synthetic routes to fine chemicals .

Mechanism of Action

The mechanism by which cis-2-Nonene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can disrupt the function of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. The pathways involved in its action include oxidation-reduction reactions and the formation of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: cis-4-Nonene

cis-4-Nonene (CAS 10405-84-2) is a positional isomer of cis-2-Nonene, differing in the location of the double bond (C4 instead of C2). Key comparisons include:

The double bond position significantly affects physical properties. For example, cis-4-Nonene has a lower boiling point than this compound due to reduced van der Waals interactions in the less branched structure. Additionally, the retention indices in gas chromatography differ due to polarity variations .

Shorter-Chain Analog: cis-2-Pentene

cis-2-Pentene (CAS 627-20-3) shares the same double bond position but has a shorter carbon chain (C₅H₁₀). Key differences:

The shorter chain length reduces molecular weight and boiling point, making cis-2-Pentene more reactive in electrophilic addition reactions.

Functionalized Analog: cis-1,3-Dichloropropene

cis-1,3-Dichloropropene (CAS 10061-01-5) introduces chlorine atoms, altering chemical behavior:

The electronegative chlorine atoms increase polarity and reactivity, enabling use in agrochemicals but also raising environmental concerns .

Spectral Data and Structural Confirmation

While direct spectral data for this compound are unavailable, the characterization of analogous alkenes provides methodological insights:

- NMR Spectroscopy: For cis-4-Nonene, ¹H-NMR would show a doublet near δ 5.3 ppm for the alkene protons, with coupling constants (~10 Hz) indicative of cis stereochemistry. ¹³C-NMR would resolve the sp² carbons at ~125–130 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS): Alkenes like cis-4-Nonene fragment to produce m/z 41 (allyl ion) and m/z 55 (propenyl ion), patterns consistent with this compound .

Biological Activity

Cis-2-Nonene is an unsaturated hydrocarbon belonging to the alkene family, characterized by its double bond between the second and third carbon atoms in its chain. This compound has garnered attention in various fields, including organic chemistry and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound (C₉H₁₈) is a colorless liquid with a characteristic odor. It is soluble in organic solvents and has a boiling point of approximately 150 °C. The presence of the double bond contributes to its reactivity, making it a candidate for various chemical transformations.

Antiviral Properties

Recent studies have indicated that analogues of this compound may exhibit antiviral properties. For instance, nucleoside analogues incorporating bicyclo[4.3.0]nonene structures have shown promise in inhibiting respiratory syncytial virus (RSV) replication. These compounds demonstrated significant antiviral activity with low cytotoxicity, suggesting that structural modifications involving nonene derivatives could enhance biological efficacy .

Cytotoxic Effects

Research has also examined the cytotoxicity of compounds related to this compound. For example, certain bicyclic compounds derived from this structure were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that specific modifications could lead to increased cytotoxic effects against tumor cells, thereby highlighting the potential for therapeutic applications .

The biological activity of this compound and its derivatives is thought to involve several mechanisms:

- Inhibition of Viral Replication : The structural configuration allows these compounds to interfere with viral replication processes.

- Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some studies suggest that nonene derivatives may exhibit antioxidant properties, which can protect cells from oxidative stress .

Case Studies

Q & A

Q. What decomposition pathways dominate when cis-2-Nonene is exposed to oxidative or radical-initiated environments?

Q. Guidelines for Researchers

- Experimental Design : Prioritize reproducibility by documenting catalyst loadings, solvent purities, and reaction times .

- Data Contradictions : Cross-reference studies using standardized protocols (e.g., IUPAC) and validate with orthogonal analytical methods .

- Advanced Techniques : Integrate computational modeling (DFT, MD) with experimental data to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.